molecular formula C9H16ClN B3354543 2-(2-Chloroethyl)-2-azabicyclo[2.2.2]octane CAS No. 59882-35-8

2-(2-Chloroethyl)-2-azabicyclo[2.2.2]octane

Cat. No. B3354543
CAS RN: 59882-35-8
M. Wt: 173.68 g/mol
InChI Key: KZIFBXDJECGAOW-UHFFFAOYSA-N
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Description

“2-(2-Chloroethyl)-2-azabicyclo[2.2.2]octane” is a derivative of 1,4-Diazabicyclo[2.2.2]octane (DABCO), also known as triethylenediamine or TEDA . DABCO is a colorless solid and a highly nucleophilic tertiary amine base, which is used as a catalyst and reagent in polymerization and organic synthesis .


Synthesis Analysis

DABCO has garnered a lot of interest for numerous organic transformations since it is a low-cost, environmentally friendly, reactive, manageable, non-toxic, and basic organocatalyst with a high degree of selectivity . Moreover, DABCO functions as a nucleophile as well as a base in a variety of processes for the synthesis of a wide array of molecules, including carbocyclic and heterocyclic compounds .


Molecular Structure Analysis

DABCO is a bicyclic organic compound with the formula N2(C2H4)3 . It is similar in structure to quinuclidine, but the latter has one of the nitrogen atoms replaced by a carbon atom . Both DABCO and quinuclidine are unusual in that the methylene hydrogen atoms are eclipsed within each of the three ethylene linkages .


Chemical Reactions Analysis

DABCO is used as a nucleophilic catalyst for numerous reactions . It is involved in the formation of polyurethane from alcohol and isocyanate functionalized monomers and pre-polymers . It also finds applications in cycloaddition, coupling, aromatic nucleophilic substitution, ring-opening, oxidation, and rearrangement reactions .


Physical And Chemical Properties Analysis

DABCO is a colorless solid with a molar mass of 112.176 g·mol−1 . It is soluble in water and hygroscopic . It has a melting point of 156 to 160 °C and a boiling point of 174 °C .

Scientific Research Applications

Chemical Properties and Electron Transfer Studies

2-Chloro-1,3,3-trimethyl-2-azabicyclo[2.2.2]octane has been studied for its properties related to nitrogen inversion and electron loss. Its electron transfer (ET) values reflect changes in alkyl groups, indicating significant geometrical alterations in amino nitrogen compounds upon electron loss. These properties are essential for understanding the compound's behavior in various chemical environments (Nelsen et al., 1983).

Analytical Chemistry Applications

A derivatization method has been developed for determining amines in an alkaline medium using 3-Azabicyclo[3.3.0]octane. This method is particularly well-adapted for studying phases equilibria in liquid-liquid ternary systems and for determining amine contents in aqueous solutions (Duriche et al., 1999).

Pharmacological Research

2-Azabicyclo[3.2.2]nonanes derived from bicyclo[2.2.2]octan-2-ones have been synthesized to investigate their antiplasmodial and antitrypanosomal activity. These compounds show promising in vitro antiprotozoal activity and low cytotoxicity, making them potential lead compounds for further modifications (Seebacher et al., 2005).

Structural Analysis and Spectroscopy

Studies on the conformational dependence of 15N13C spin-spin coupling constants in compounds like 2-Azabicyclo(2.2.2)octan-3-One have provided valuable insights into their structural properties. Such studies are critical for understanding the molecular behavior and potential applications in various fields (Berger, 1978).

Synthesis and Chemical Reactivity

Research has been conducted on the synthesis of bridged azabicyclic ketones and the solvolysis of enol ether and ethylene ketal N‐chloramines in an acidic medium. This research contributes to our understanding of reaction mechanisms involving electrophilic chlorination of the enol ether double bond, which is crucial for synthetic chemistry (Furstoss et al., 1976).

NMR Spectroscopy and X-ray Crystallography

The synthesis and structural study of esters derived from 2-methyl-2-azabicyclo[2.2.2]octan-6-syn(anti)-ols have been accomplished using NMR spectroscopy and x-ray crystallography. These studies help in the unambiguous assignment of all bicyclic proton and carbon resonances, providing a deeper understanding of the molecular structure of these compounds (Fernández et al., 1999).

Modular Synthesis Strategies

A novel modular strategy for synthesizing functionalized aryl-fused azabicyclo[2.2.2]octanes via sequential Cu/Pd/Ru catalysis has been developed. This method allows for the diversification of the aryl-fused 2-azabicyclo[2.2.2]octane core, which can be important in the development of new pharmacological agents (McCormick & Malinakova, 2013).

Agonistic Activity in Nicotinic Acetylcholine Receptors

Research has identified certain 3-substituted 1-azabicyclo[2.2.2]octanes as potent agonists for the alpha7 nicotinic acetylcholine (alpha7) receptor. This discovery has implications for the development of drugs targeting these receptors (Tatsumi et al., 2004).

Safety And Hazards

DABCO is considered harmful . It is classified as a flammable solid and can cause serious eye irritation . It is also harmful to aquatic life with long-lasting effects .

Future Directions

DABCO has been actively developed over recent years for its synthetic applications . It has been used as a building block for the preparation of 1,4-disubstituted piperazines showing significant biological activity . The active development of this particular synthetic application of DABCO is considered in detail in recent literature .

properties

IUPAC Name

2-(2-chloroethyl)-2-azabicyclo[2.2.2]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16ClN/c10-5-6-11-7-8-1-3-9(11)4-2-8/h8-9H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZIFBXDJECGAOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC1CN2CCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70504348
Record name 2-(2-Chloroethyl)-2-azabicyclo[2.2.2]octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70504348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Chloroethyl)-2-azabicyclo[2.2.2]octane

CAS RN

59882-35-8
Record name 2-(2-Chloroethyl)-2-azabicyclo[2.2.2]octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70504348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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